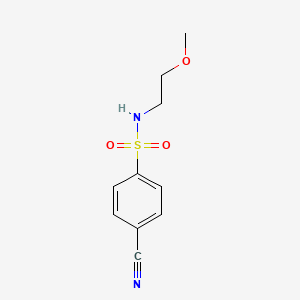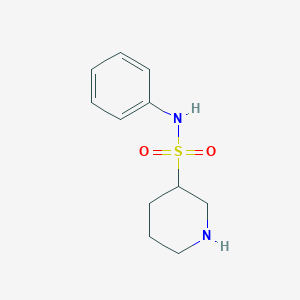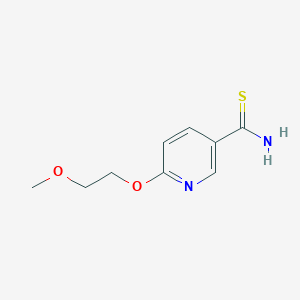![molecular formula C9H8ClF3N2O2 B3199381 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid CAS No. 1016839-74-9](/img/structure/B3199381.png)
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid
Vue d'ensemble
Description
“3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid” is a compound that contains a trifluoromethyl group (-CF3), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is known to exhibit numerous pharmacological activities .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “this compound”, is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it. This structure is connected to a propanoic acid group through an amino linkage .Applications De Recherche Scientifique
1. Functionalization and Metalation
- Functionalization of Pyridines : The compound has been used in the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines. This process involves converting pyridines like 3-chloro-2-(trifluoromethyl)pyridine into various carboxylic acids through selective deprotonation and carboxylation (Cottet et al., 2004).
2. Synthesis of Heterocyclic Compounds
- Synthesis of Pyrido[2,3-d]pyrimidines : The compound has been used in the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine through condensation with aromatic amines in polyphosphoric acid, depending on the reactant structure (Harutyunyan et al., 2015).
3. Development of Organosilicon Copolymers
- Organosilicon Copolymers Synthesis : 2-{[3-(Triethoxysilyl)propyl]amino}pyridine, a derivative, is synthesized by condensation and leads to cross-linked organosilicon copolymer formation. These copolymers have shown potential in the field of anionite properties concerning anionic chlorocomplexes of various metals (Belousova et al., 2001).
4. Pharmaceutical Compound Synthesis
- Synthesis of Anticancer Agents : The compound has been used in the synthesis of potential anticancer agents, specifically in the formation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have been evaluated for their effects on cell proliferation and survival in cancer models (Temple et al., 1983).
5. Inorganic Chemistry and Coordination Compounds
- Manipulation in Coordination Compounds : The compound has been employed in the direct coupling of alcohols and amines to a 3-(pyridin-3-yl)propanoic acid ligand coordinated to platinum, creating a family of trans-Pt(II) compounds. This has implications for the development of anticancer agents (Cabrera et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are used in the pharmaceutical industry and have been granted market approval for several drugs . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been found to have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
Compounds containing the trifluoromethylpyridine motif have been found to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2/c10-6-3-5(9(11,12)13)4-15-8(6)14-2-1-7(16)17/h3-4H,1-2H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWCGNEVAXAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B3199354.png)
![4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199356.png)



![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline](/img/structure/B3199376.png)



